3-aminopent-4-enoic acid hydrochloride
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Overview
Description
3-aminopent-4-enoic acid hydrochloride is a chemical compound that features both an amino group and a carboxylic acid group It is a derivative of pentenoic acid, where the amino group is positioned on the third carbon atom The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopent-4-enoic acid hydrochloride typically involves the reaction of 4-pentenoic acid with ammonia or an amine under controlled conditions. One common method involves the use of chlorotrimethylsilane to protect the amino group during the reaction, followed by deprotection to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise reaction conditions. The use of supercritical fluids and other advanced techniques can also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-aminopent-4-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives with different functional groups.
Scientific Research Applications
3-aminopent-4-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-aminopent-4-enoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-aminopent-4-enoic acid hydrochloride include other amino acids and their derivatives, such as:
- 4-Pentenoic acid
- 3-Aminopentanoic acid
- 3-Aminobutyric acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the amino and carboxylic acid groups on a pentenoic acid backbone. This unique structure allows it to participate in a wider range of chemical reactions and interact with biological targets in distinct ways .
Properties
IUPAC Name |
3-aminopent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-4(6)3-5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGJHUHMBNIQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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